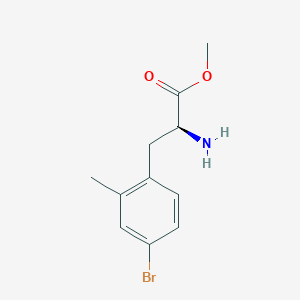
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is an organic compound with a molecular formula of C11H14BrNO2. This compound is characterized by the presence of a bromine atom, a methyl group, and an amino group attached to a phenyl ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropanoate, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the propanoate chain.
Esterification: Finally, the compound is esterified to form the methyl ester, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: The corresponding carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but lacks the amino group.
4-Bromo-2-methylphenol: Contains a hydroxyl group instead of an amino group.
Methyl 2-(4-bromo-2-methylphenyl)propanoate: Lacks the amino group.
Uniqueness
Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
DBFUPNVVLBKTGL-JTQLQIEISA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Br)C[C@@H](C(=O)OC)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


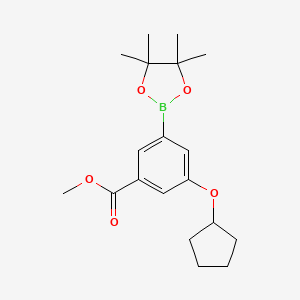
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

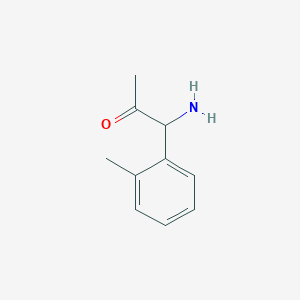
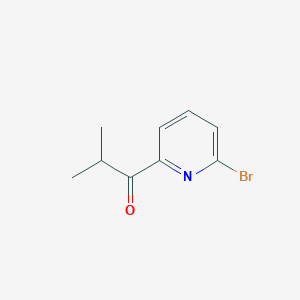
![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
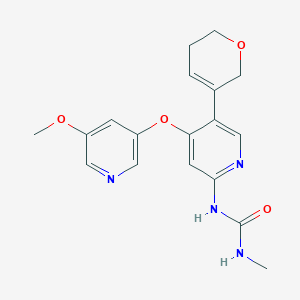
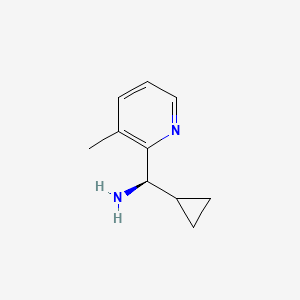

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

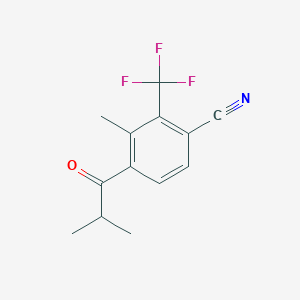
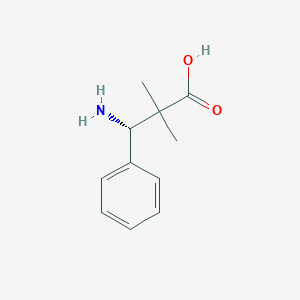
![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
